Cas no 2228634-16-8 (2-(1H-indol-7-yl)cyclopropylmethanamine)

2-(1H-indol-7-yl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 2-(1H-indol-7-yl)cyclopropylmethanamine
- 2228634-16-8
- EN300-1770894
- [2-(1H-indol-7-yl)cyclopropyl]methanamine
-
- インチ: 1S/C12H14N2/c13-7-9-6-11(9)10-3-1-2-8-4-5-14-12(8)10/h1-5,9,11,14H,6-7,13H2
- InChIKey: PSMBMLFDLHNFDN-UHFFFAOYSA-N
- ほほえんだ: NCC1CC1C1C=CC=C2C=CNC=12
計算された属性
- せいみつぶんしりょう: 186.115698455g/mol
- どういたいしつりょう: 186.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 41.8Ų
2-(1H-indol-7-yl)cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1770894-5.0g |
[2-(1H-indol-7-yl)cyclopropyl]methanamine |
2228634-16-8 | 5g |
$3687.0 | 2023-05-24 | ||
Enamine | EN300-1770894-0.25g |
[2-(1H-indol-7-yl)cyclopropyl]methanamine |
2228634-16-8 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1770894-5g |
[2-(1H-indol-7-yl)cyclopropyl]methanamine |
2228634-16-8 | 5g |
$3687.0 | 2023-09-20 | ||
Enamine | EN300-1770894-1.0g |
[2-(1H-indol-7-yl)cyclopropyl]methanamine |
2228634-16-8 | 1g |
$1272.0 | 2023-05-24 | ||
Enamine | EN300-1770894-0.5g |
[2-(1H-indol-7-yl)cyclopropyl]methanamine |
2228634-16-8 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1770894-0.05g |
[2-(1H-indol-7-yl)cyclopropyl]methanamine |
2228634-16-8 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1770894-10g |
[2-(1H-indol-7-yl)cyclopropyl]methanamine |
2228634-16-8 | 10g |
$5467.0 | 2023-09-20 | ||
Enamine | EN300-1770894-0.1g |
[2-(1H-indol-7-yl)cyclopropyl]methanamine |
2228634-16-8 | 0.1g |
$1119.0 | 2023-09-20 | ||
Enamine | EN300-1770894-10.0g |
[2-(1H-indol-7-yl)cyclopropyl]methanamine |
2228634-16-8 | 10g |
$5467.0 | 2023-05-24 | ||
Enamine | EN300-1770894-2.5g |
[2-(1H-indol-7-yl)cyclopropyl]methanamine |
2228634-16-8 | 2.5g |
$2492.0 | 2023-09-20 |
2-(1H-indol-7-yl)cyclopropylmethanamine 関連文献
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
2-(1H-indol-7-yl)cyclopropylmethanamineに関する追加情報
2-(1H-indol-7-yl)cyclopropylmethanamine (CAS No. 2228634-16-8)
2-(1H-indol-7-yl)cyclopropylmethanamine is a unique organic compound with the CAS registry number 2228634-16-8. This compound is characterized by its indole ring fused with a cyclopropane moiety, making it a structurally intriguing molecule. The indole group, a heterocyclic aromatic structure, is known for its widespread presence in natural products and its significant role in various biochemical processes. The cyclopropane ring, on the other hand, introduces strain and reactivity, which can be exploited in synthetic chemistry and drug design.
The synthesis of 2-(1H-indol-7-yl)cyclopropylmethanamine involves advanced organic chemistry techniques, including Friedel-Crafts alkylation and subsequent functionalization. Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly in the development of bioactive molecules with anti-inflammatory and antioxidant properties. Researchers have reported that the indole-cyclopropane hybrid exhibits promising activity against certain enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for therapeutic agents.
In terms of physical properties, 2-(1H-indol-7-yl)cyclopropylmethanamine has a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum shows strong absorption bands due to the conjugated π-system of the indole ring, which is characteristic of aromatic compounds. The compound's stability under various conditions has been tested, revealing moderate stability under thermal and oxidative stress.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of 2-(1H-indol-7-yl)cyclopropylmethanamine. Quantum mechanical calculations have revealed that the cyclopropane ring contributes significantly to the molecule's reactivity, making it a potential candidate for cycloaddition reactions. These insights have opened new avenues for its application in organic synthesis, particularly in the construction of complex molecular frameworks.
The biological evaluation of 2-(1H-indol-7-yl)cyclopropylmethanamine has been a focal point of recent research. In vitro assays have demonstrated its ability to inhibit certain kinase enzymes, which are key targets in cancer therapy. Additionally, preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating glutamate receptors, making it a promising candidate for neurodegenerative disease research.
In conclusion, 2-(1H-indol-7-yl)cyclopropylmethanamine (CAS No. 2228634-16-8) is a versatile compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure combines the aromaticity of an indole ring with the reactivity of a cyclopropane moiety, offering opportunities for innovative applications across various scientific domains.
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